1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol
Description
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol is a benzofuran-derived secondary alcohol characterized by a methoxy group at the 7-position of the benzofuran core and a hydroxyl-bearing ethyl chain at the 2-position. This compound has garnered interest in organic synthesis and materials science due to its structural versatility. Coskun et al. (2018) synthesized chalcone derivatives using this compound as a substituent, demonstrating its utility in optoelectronic materials, where its absorbance edge and dielectric properties were analyzed . Additionally, derivatives of benzofuran alcohols have been explored for pharmacological applications, including antimicrobial and antifungal activities .
Structure
3D Structure
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTVUBWIPNITCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol can be synthesized through the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with appropriate reagents under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzofuran derivatives, including 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol, exhibit promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study evaluating the cytotoxic effects of similar compounds reported the following IC50 values against K562 leukemia cells:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | K562 | 25 | Induces apoptosis |
| 7-Hydroxybenzofuran derivative | K562 | 30 | Moderate activity |
| Unsubstituted benzofuran | K562 | >100 | Low activity |
The presence of the methoxy group is believed to enhance the compound's ability to disrupt cellular processes leading to cancer cell death .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. In studies against various bacterial strains, including Gram-positive bacteria, it showed moderate activity. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Benzofuran derivative X | Staphylococcus aureus | 64 |
| Control (Ampicillin) | Staphylococcus aureus | <16 |
This indicates that while the compound possesses some antimicrobial properties, it may not be as potent as traditional antibiotics like ampicillin .
Biological Studies
Mechanisms of Action
The biological activity of this compound is largely attributed to its ability to induce oxidative stress in cells. Studies have demonstrated that this compound increases reactive oxygen species (ROS) levels, which can lead to cellular apoptosis. This mechanism has been confirmed through assays such as Annexin V-FITC, which indicate early apoptotic changes in treated cells .
Case Studies
A notable case study involved the synthesis and evaluation of several benzofuran derivatives, including this compound. The study found that brominated derivatives exhibited enhanced cytotoxicity compared to non-brominated counterparts across multiple cancer cell lines. The results emphasized the importance of substituent patterns on the benzofuran ring in determining biological activity .
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects :
- Methoxy Groups : The 7-methoxy group in the target compound contributes to electron-donating effects, stabilizing charge-transfer transitions in optoelectronic applications . In contrast, 5-bromo substitution () introduces electron-withdrawing effects, modifying absorbance edges .
- Heterocyclic Additions : Imidazole or triazole substituents () enhance antimicrobial activity by enabling interactions with microbial enzymes or membranes .
Table 2: Antimicrobial and Antifungal Profiles
Key Findings:
- The target compound’s lack of reported antimicrobial activity contrasts with its imidazole/triazole-substituted analogs, highlighting the importance of heterocyclic moieties in bioactivity .
- Ketone derivatives (e.g., oxime ethers in ) exhibit moderate activity, suggesting that the hydroxyl group alone is insufficient for potent antimicrobial effects .
Biological Activity
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol is a compound belonging to the benzofuran class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety substituted with a methoxy group and an ethanol functional group. The presence of these substituents contributes to its unique chemical properties and biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Modulation of Enzyme Activity : The compound may influence various enzymes, altering metabolic pathways.
- Cellular Signaling Pathways : It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
- DNA/RNA Interaction : Potential interactions with genetic material can lead to changes in gene expression.
Anticancer Activity
Benzofuran derivatives, including this compound, have shown significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| This compound | MCF7 | 15.0 | G1/S phase arrest |
In a study involving HeLa cells, treatment with this compound resulted in a significant increase in pre-G1 phase cells, indicative of apoptosis (24.71% compared to 1.95% in control) .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings suggest that the compound could serve as a potential antimicrobial agent .
Antioxidative Properties
Benzofurans are recognized for their antioxidative capabilities. The presence of the methoxy group enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals.
Study on Apoptotic Mechanisms
A recent study explored the apoptotic effects of this compound on K562 leukemia cells. The results indicated that the compound significantly increased reactive oxygen species (ROS) levels and activated caspases involved in the apoptotic pathway:
| Time (h) | Caspase 3 Activity (%) | Caspase 7 Activity (%) |
|---|---|---|
| 4 | 10 | 12 |
| 12 | 26 | 27 |
| 48 | 150 | 130 |
These results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis via ROS generation .
Antibacterial Efficacy Assessment
In another investigation, the antibacterial efficacy of the compound was tested against clinical strains. The results showed moderate activity with inhibition zones ranging from 13 mm to 24 mm against various strains, supporting its use as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol?
A widely used approach involves olefin cross-metathesis followed by an intramolecular oxo-Michael reaction to construct the benzofuran core. For enantioselective synthesis, chiral catalysts (e.g., Ru-based catalysts) are employed to introduce stereochemistry. Post-functionalization steps, such as methoxylation at the 7-position and hydroxylation of the acetyl group, are performed under controlled conditions. This method achieves high regioselectivity, as demonstrated in analogous benzofuran derivatives .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic benzofuran signals (δ 6.5–7.5 ppm).
- Chiral HPLC : For determining enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H, with hexane/isopropanol mobile phases .
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms bond angles/planarity of the benzofuran ring (e.g., mean deviation of 0.005 Å from planarity in related structures) .
Advanced: How can enantioselective synthesis be optimized to achieve >90% ee?
Optimization strategies include:
- Catalyst screening : Ru-based catalysts (e.g., Hoveyda-Grubbs) in toluene at 40°C improve stereochemical outcomes.
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates but may reduce ee; toluene balances yield and selectivity .
- Real-time monitoring : Chiral HPLC tracks ee during synthesis, enabling iterative adjustments to reaction time and temperature .
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray)?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
- DFT calculations : Models electronic environments to predict chemical shifts and coupling constants.
- X-ray diffraction : Provides definitive structural confirmation, as seen in a related benzofuran-acetic acid derivative where crystallography clarified conflicting NMR interpretations .
Advanced: What multi-step strategies incorporate this compound into natural product synthesis?
- Cascade reactions : Use [3,3]-sigmatropic rearrangements coupled with aromatization to build polycyclic frameworks. Example: Benzyl ether-protected intermediates prevent hydroxyl group interference during coupling reactions .
- Protection/deprotection : Temporary protection of the ethanol moiety (e.g., TBS ether) ensures stability in subsequent steps like cross-coupling or oxidation .
Advanced: How to address low yields in methoxylation at the 7-position?
- Directed ortho-metallation : Utilize directing groups (e.g., carbonyls) to enhance regioselectivity during methoxy introduction.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates.
- Byproduct analysis : GC-MS identifies competing pathways (e.g., over-oxidation) to refine reaction conditions .
Basic: What are the challenges in scaling up the synthesis of this compound?
- Catalyst loading : Reduce expensive chiral catalyst amounts via ligand optimization or recycling.
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers or regioisomers.
- Solvent recovery : Implement distillation systems for toluene or DCM to minimize waste .
Advanced: How to validate the biological activity of derivatives without reliable in vivo data?
- In silico docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using software like AutoDock.
- SAR studies : Modify the ethanol or methoxy groups and test in vitro against bacterial/fungal strains. For example, related benzofuran-pyrazole hybrids show antimicrobial activity via membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
